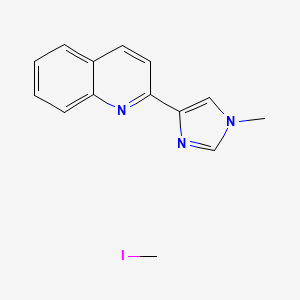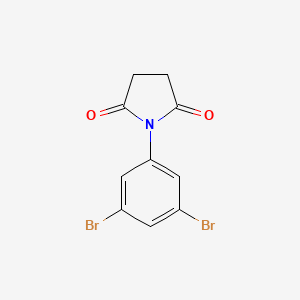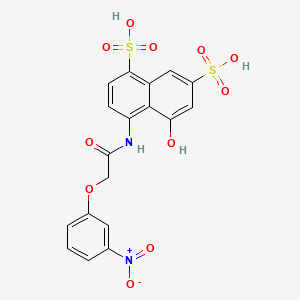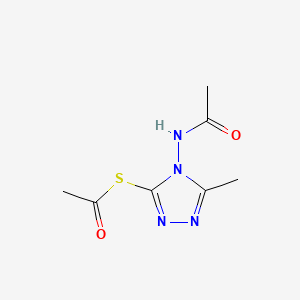
S-(4-(Acetylamino)-5-methyl-4H-1,2,4-triazol-3-yl) ethanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(4-(Acetylamino)-5-methyl-4H-1,2,4-triazol-3-yl) ethanethioate: is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-(Acetylamino)-5-methyl-4H-1,2,4-triazol-3-yl) ethanethioate typically involves the reaction of 4-amino-5-methyl-1,2,4-triazole with acetic anhydride to form the acetylamino derivative. This intermediate is then reacted with ethanethiol in the presence of a suitable catalyst to yield the final product. The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the acetylamino group, potentially yielding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted Triazoles: From substitution reactions.
Applications De Recherche Scientifique
Chemistry
In chemistry, S-(4-(Acetylamino)-5-methyl-4H-1,2,4-triazol-3-yl) ethanethioate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its triazole ring can interact with active sites of enzymes, potentially leading to the development of new drugs.
Medicine
In medicine, the compound’s potential as an antimicrobial agent has been explored. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for the development of new antibiotics.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and agrochemicals. Its versatility and reactivity make it suitable for various applications.
Mécanisme D'action
The mechanism of action of S-(4-(Acetylamino)-5-methyl-4H-1,2,4-triazol-3-yl) ethanethioate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, affecting the function of enzymes and proteins. This interaction can inhibit enzyme activity, disrupt metabolic pathways, and ultimately exert its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
S-(4-(Phenylethynyl)phenyl) ethanethioate: Another triazole derivative with different substituents.
S-(2-Acetamidoethyl) ethanethioate: A compound with a similar structure but different functional groups.
N,S-Diacetylcysteamine: A related compound with acetyl and thiol groups.
Uniqueness
S-(4-(Acetylamino)-5-methyl-4H-1,2,4-triazol-3-yl) ethanethioate stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. Its acetylamino and ethanethioate groups allow for diverse chemical reactions and interactions, making it a versatile compound in various scientific fields.
Propriétés
Numéro CAS |
82049-48-7 |
|---|---|
Formule moléculaire |
C7H10N4O2S |
Poids moléculaire |
214.25 g/mol |
Nom IUPAC |
S-(4-acetamido-5-methyl-1,2,4-triazol-3-yl) ethanethioate |
InChI |
InChI=1S/C7H10N4O2S/c1-4-8-9-7(14-6(3)13)11(4)10-5(2)12/h1-3H3,(H,10,12) |
Clé InChI |
PYDSMPVYGIXTGX-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(N1NC(=O)C)SC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



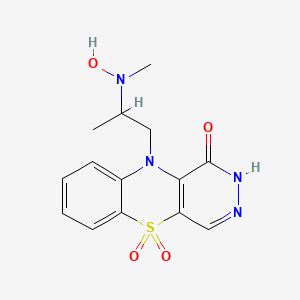
![2,7-dinitrofuro[3,2-e][1]benzofuran](/img/structure/B12689880.png)
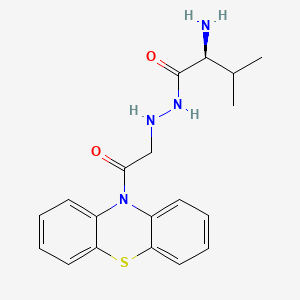

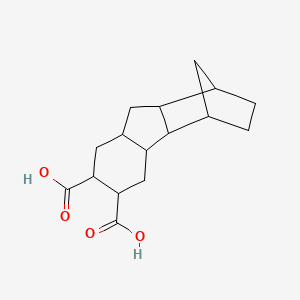
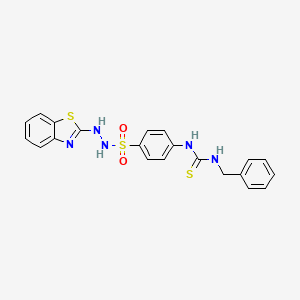
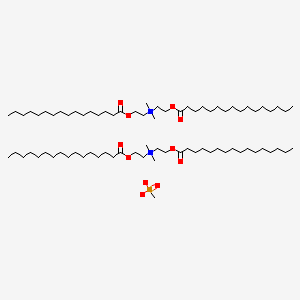
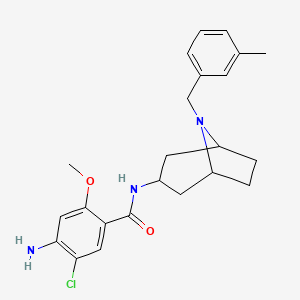

![Dimethyl 3,3'-(1,3-dimethoxy-1,3-dimethyl-1,3-disiloxanediyl)bis[2-methylpropionate]](/img/structure/B12689937.png)
